molecular formula C7H10N2O6 B12530497 (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid CAS No. 681850-19-1

(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B12530497
CAS No.: 681850-19-1
M. Wt: 218.16 g/mol
InChI Key: ZWQIVJIJIGBNMI-UHFFFAOYSA-N
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Description

(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with hydroxyl and methyl groups, as well as an acetic acid moiety. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-methyluracil can undergo hydroxylation and subsequent acylation to introduce the acetic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to maximize output and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This process can reduce the compound to simpler derivatives.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce simpler tetrahydropyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential role in metabolic pathways. Its derivatives may act as enzyme inhibitors or activators, influencing various biochemical processes.

Medicine

In medicine, this compound and its analogs are investigated for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer properties, making them candidates for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluracil: A precursor in the synthesis of (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid.

    Hydroxymethyluracil: Another derivative with similar structural features.

    Tetrahydropyrimidine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple scientific fields highlight its significance.

Properties

CAS No.

681850-19-1

Molecular Formula

C7H10N2O6

Molecular Weight

218.16 g/mol

IUPAC Name

2-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetic acid

InChI

InChI=1S/C7H10N2O6/c1-7(15)4(12)8-6(14)9(5(7)13)2-3(10)11/h5,13,15H,2H2,1H3,(H,10,11)(H,8,12,14)

InChI Key

ZWQIVJIJIGBNMI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)NC1=O)CC(=O)O)O)O

Origin of Product

United States

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